3-Aminopiperidine-2,6-dione

説明

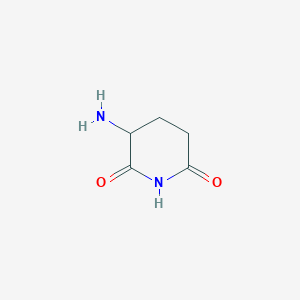

3-アミノ-2,6-ピペリジンジオンは、3-アミノグルタルイミドとしても知られており、分子式C5H8N2O2の有機化合物です。これはグルタルイミドの誘導体であり、それぞれ位置3と2,6にアミノ基とケト基を持つピペリジン環を特徴としています。 この化合物は、そのユニークな化学的性質により、有機合成や医薬品研究でよく使用されています .

合成経路と反応条件:

- 3-アミノ-2,6-ピペリジンジオンを合成する一般的な方法の1つは、L-グルタミンをアルカリ性媒体中で保護基と反応させてN-tert-ブトキシカルボニル-L-グルタミンを形成させることです。この中間体は、無水条件下でN,N'-カルボニルジイミダゾールを使用して環化され、N-tert-ブトキシカルボニル-3-アミノ-2,6-ピペリジンジオンが得られます。 最後に、酸性媒体中で脱保護を行うと、3-アミノ-2,6-ピペリジンジオンが生成されます .

- 別の方法は、2,6-ピペリジンジオンと硫化ナトリウムを高温で反応させて3-アミノ-2,6-ピペリジンジオンを生成し、次に塩酸で処理して塩酸塩を得る方法です .

工業的生産方法:

- 3-アミノ-2,6-ピペリジンジオンの工業的生産は、通常、上記に記載された合成経路に従い、大規模合成に最適化されています。 このプロセスには、保護、環化、脱保護などのステップが含まれ、最終生成物の高純度と高収率が保証されます .

反応の種類:

酸化: 3-アミノ-2,6-ピペリジンジオンは酸化反応を起こし、さまざまな酸化誘導体を生成することができます。

還元: この化合物は還元されて3-アミノピペリジンを生成することができます。

置換: これは求核置換反応に関与することができ、アミノ基は他の求核剤で置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドまたはアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。

主な製品:

4. 科学研究への応用

3-アミノ-2,6-ピペリジンジオンは、科学研究において幅広い用途があります。

化学: これは、より複雑な分子を調製するための有機合成におけるビルディングブロックとして使用されています。

生物学: この化合物は、潜在的な生物活性と生体分子との相互作用について研究されています。

医学: これは、がんやその他の病気の治療に使用される薬物などの医薬品化合物の合成における中間体として役立ちます。

科学的研究の応用

Anti-Cancer Properties

3-Aminopiperidine-2,6-dione is primarily investigated for its anti-cancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including:

- Prostate cancer

- Leukemia

- Multiple myeloma

The proposed mechanisms include:

- Inhibition of DNA Synthesis : The compound may inhibit the enzyme benzoate, crucial for DNA synthesis, thereby hindering cellular proliferation .

- Antiangiogenic Effects : It exhibits properties that can prevent the formation of new blood vessels necessary for tumor growth .

- Reduction of Inflammatory Molecules : this compound may decrease the expression of tumor necrosis factor-alpha (TNF-α), which is involved in cancer cell survival .

Synthesis and Modification Potential

The synthesis of this compound typically involves several steps that allow for high yields under mild conditions. Its structural features enable further modifications to enhance efficacy against various cancers. For instance, it serves as a key intermediate in the synthesis of lenalidomide and pomalidomide, both significant in treating multiple myeloma and other cancers .

Study on Prostate Cancer Cells

A study demonstrated that treatment with this compound resulted in significant inhibition of prostate cancer cell proliferation. The analysis revealed that the compound's ability to disrupt DNA synthesis was a critical factor in its anti-cancer activity. Furthermore, it was observed to induce apoptosis in treated cells.

Development of Thalidomide Analogs

Research has shown that analogs derived from this compound exhibited potent antiproliferative activities against human cancer cell lines. These compounds were synthesized to explore their potential as new therapeutic agents targeting similar pathways as thalidomide but with improved efficacy and reduced side effects .

Data Table: Summary of Applications

作用機序

3-アミノ-2,6-ピペリジンジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。

分子標的: この化合物は、酵素や受容体と相互作用し、その活性を影響を与える可能性があります。

類似化合物:

タリドミド: グルタルイミドの誘導体であり、多発性骨髄腫とハンセン病の治療に使用されます。

シクロヘキシミド: 別のグルタルイミド誘導体であり、タンパク質合成を強力に阻害することで知られています。

レナリドミド: 免疫調節作用と抗がん作用を持つタリドミドアナログ。

独自性:

- 3-アミノ-2,6-ピペリジンジオンは、その特定の官能基と反応性のためにユニークであり、有機合成と医薬品研究における貴重な中間体となっています。 さまざまな化学反応を起こして多様な誘導体を形成する能力は、他の類似化合物とは異なります .

類似化合物との比較

Thalidomide: A derivative of glutarimide, used to treat multiple myeloma and leprosy.

Cycloheximide: Another glutarimide derivative, known for its potent inhibition of protein synthesis.

Lenalidomide: A thalidomide analog with immunomodulatory and anti-cancer properties.

Uniqueness:

- 3-Amino-2,6-Piperidinedione is unique due to its specific functional groups and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .

生物活性

3-Aminopiperidine-2,6-dione (3AP) is a synthetic compound recognized for its potential biological activities, particularly in the realm of cancer research. This compound features a piperidine ring with an amine group at position 3 and two carbonyl groups at positions 2 and 6, which contribute to its unique biochemical properties. The hydrochloride salt form enhances its solubility, making it more suitable for various biological applications.

- Chemical Formula : C₅H₉ClN₂O₂

- Molecular Weight : 164.59 g/mol

- Structure : Contains a piperidine ring with specific functional groups that influence its reactivity and biological interactions.

Research indicates that 3AP exhibits multiple mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways:

- Inhibition of DNA Synthesis :

- Antiangiogenic Properties :

- Reduction of Inflammatory Markers :

- Interaction with Pomalidomide Synthetase :

Anti-Cancer Activity

The anti-cancer properties of 3AP have been extensively studied across various cancer cell lines:

- Prostate Cancer : Significant inhibition of prostate cancer cell growth has been observed, with IC50 values indicating effective concentrations for therapeutic action .

- Leukemia and Multiple Myeloma : Similar inhibitory effects have been documented in leukemia and multiple myeloma cell lines, suggesting broad-spectrum anti-cancer potential .

Case Studies

A selection of studies highlights the efficacy of 3AP:

- Study on Prostate Cancer Cells : An in vitro study demonstrated that treatment with 3AP resulted in a notable decrease in cell viability and proliferation rates, correlating with increased apoptosis markers.

- Leukemia Cell Line Investigation : Another research effort revealed that 3AP treatment led to significant cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against hematological malignancies.

Data Table: Summary of Biological Activities

| Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Prostate Cancer | LNCaP | 12.5 | Inhibition of DNA synthesis |

| Leukemia | K562 | 15.0 | Induction of apoptosis |

| Multiple Myeloma | RPMI-8226 | 10.0 | Antiangiogenic effects |

特性

IUPAC Name |

3-aminopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946287 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2353-44-8 | |

| Record name | 3-Amino-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Piperidinedione, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。